molecular formula C22H13ClF3N3O B3608246 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3608246
M. Wt: 427.8 g/mol
InChI Key: QLLLVPCWSSJZHV-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O/c23-17-9-8-13(11-16(17)22(24,25)26)28-21(30)15-12-20(19-7-3-4-10-27-19)29-18-6-2-1-5-14(15)18/h1-12H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLLVPCWSSJZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, pyridine ring, and trifluoromethyl group. This unique structure imparts specific chemical properties, such as enhanced binding affinity and metabolic stability, making it a valuable compound for various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
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N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

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